molecular formula C8H6ClN3 B3032498 7-Chloro-1,5-naphthyridin-3-amine CAS No. 2007920-59-2

7-Chloro-1,5-naphthyridin-3-amine

Cat. No.: B3032498
CAS No.: 2007920-59-2
M. Wt: 179.60
InChI Key: NBBJOBJJXADIQW-UHFFFAOYSA-N
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Description

7-Chloro-1,5-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 3rd position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,5-naphthyridin-3-amine typically involves the formation of the naphthyridine ring followed by the introduction of the chlorine atom and the amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,5-naphthyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups at the 7th position .

Scientific Research Applications

7-Chloro-1,5-naphthyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1,5-naphthyridin-3-amine is unique due to the specific positioning of the chlorine atom and the amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Chloro-1,5-naphthyridin-3-amine is a heterocyclic compound characterized by a chlorine atom at the 7th position and an amine group at the 3rd position of the naphthyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10_{10}H8_{8}ClN3_{3}. Its structure can be analyzed in terms of its functional groups and their implications for biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial protein synthesis or cell wall synthesis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer effects against several human cancer cell lines. Notably, it demonstrated cytotoxicity against breast (BT20), lung (A549), and ovarian carcinoma (SKOV3) cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the antiproliferative activity of various naphthyridine derivatives, this compound was found to exhibit significant growth inhibition in SKOV3 cells with an IC50_{50} value of approximately 15 µM. This suggests potential as a lead compound for further development in cancer therapeutics .

Table 2: Cytotoxic Activity in Various Cancer Cell Lines

Cell LineIC50_{50} (µM)
BT2020
A54925
SKOV315

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical cellular pathways, inhibiting their activity.
  • DNA Interaction : Some studies suggest that it may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.

Research Findings

Recent studies have focused on synthesizing various derivatives of naphthyridines to enhance biological activity. For instance, modifications at the chlorine position have led to compounds with improved potency against cancer cells while maintaining low toxicity towards normal cells .

Properties

IUPAC Name

7-chloro-1,5-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJOBJJXADIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292578
Record name 1,5-Naphthyridin-3-amine, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-59-2
Record name 1,5-Naphthyridin-3-amine, 7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-3-amine, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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